

Physical and chemical properties of 5-Methoxypent-1-yne

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Compound of Interest

Compound Name: 5-Methoxypent-1-yne

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An In-depth Technical Guide to 5-Methoxypent-1-yne

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxypent-1-yne is a chemical compound of interest in organic synthesis and potentially in the development of novel therapeutic agents. Its structure, featuring a terminal alkyne and a methoxy ether functional group, provides a versatile scaffold for a variety of chemical transformations. This guide provides a comprehensive overview of the known physical and chemical properties of **5-Methoxypent-1-yne**, outlines plausible synthetic and reactive pathways, and discusses its potential, albeit currently undocumented, biological significance. It is important to note that while computational data for this compound is available, detailed experimental data remains scarce in publicly accessible literature.

Physicochemical Properties

The physical and chemical properties of **5-Methoxypent-1-yne** are summarized below. It is critical to distinguish between experimentally determined values and computationally predicted data. At present, most of the available quantitative data for this specific molecule is derived from computational models.

Table 1: Physical and Chemical Properties of **5-Methoxypent-1-yne**

| Property | Value | Source |
|--------------------------------|--|------------------------|
| Molecular Formula | C ₆ H ₁₀ O | PubChem[1] |
| Molecular Weight | 98.14 g/mol | PubChem[1] |
| IUPAC Name | 5-methoxypent-1-yne | PubChem[1] |
| CAS Number | 14604-44-5 | PubChem[1] |
| Canonical SMILES | COCCCC#C | PubChem[1] |
| InChI | InChI=1S/C6H10O/c1-3-4-5-6-7-2/h1H,4-6H2,2H3 | PubChem[1] |
| InChIKey | CLISVFCXKLMNIJ-UHFFFAOYSA-N | PubChem[1] |
| Boiling Point | Not experimentally determined | |
| Melting Point | Not experimentally determined | |
| Density | Not experimentally determined | |
| Solubility | Not experimentally determined | |
| XLogP3 | 1.1 | Computed by PubChem[1] |
| Topological Polar Surface Area | 9.2 Å ² | Computed by PubChem[1] |

Spectral Data

While spectral data for **5-Methoxypent-1-yne** is indexed in some databases, the actual spectra are not readily available. The following table summarizes the expected spectral features based on the compound's structure.

Table 2: Predicted Spectral Data for **5-Methoxypent-1-yne**

| Technique | Expected Features |
|----------------------------|---|
| ^1H NMR | Signals corresponding to the acetylenic proton ($\text{C}\equiv\text{C-H}$), the methylene protons adjacent to the methoxy group ($-\text{CH}_2-\text{O}-$), the methoxy protons ($-\text{O}-\text{CH}_3$), and the other methylene protons in the chain. |
| ^{13}C NMR | Signals for the two sp -hybridized carbons of the alkyne, the carbon of the methoxy group, and the three sp^3 -hybridized carbons of the pentyl chain. ^[1] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the $\equiv\text{C-H}$ stretch (around 3300 cm^{-1}), the $\text{C}\equiv\text{C}$ stretch (around 2100 cm^{-1}), C-O-C stretching, and C-H stretching and bending vibrations. |
| Mass Spectrometry (GC-MS) | A molecular ion peak (M^+) at $m/z = 98$, with fragmentation patterns corresponding to the loss of a methyl group, a methoxy group, and cleavage of the alkyl chain. ^[1] |

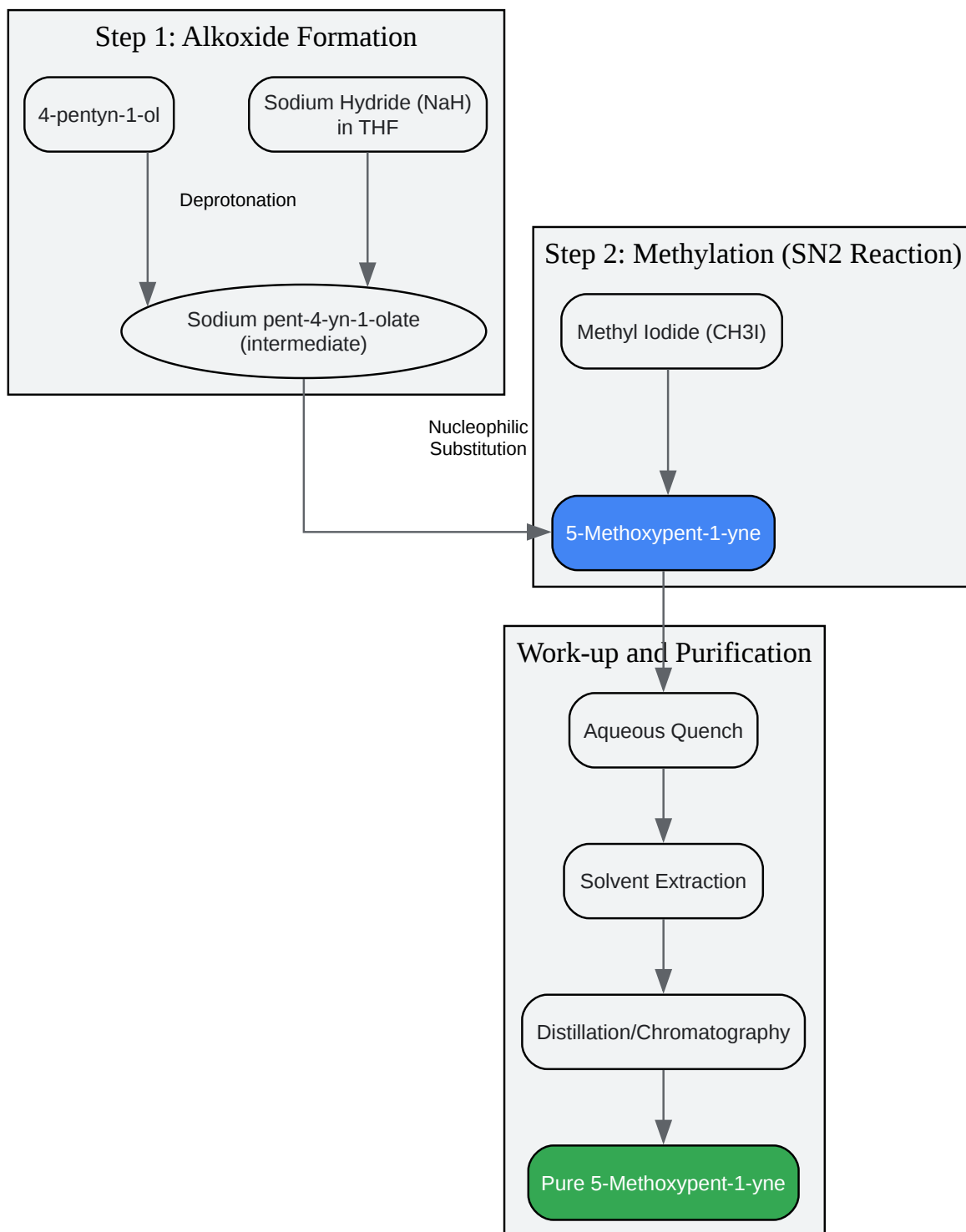
Synthesis and Reactivity

Plausible Synthetic Routes

Detailed experimental protocols for the synthesis of **5-Methoxypent-1-yne** are not readily found in the literature. However, based on established organic chemistry principles, a plausible synthetic route would be the Williamson ether synthesis. This would involve the deprotonation of 4-pentyn-1-ol to form the corresponding alkoxide, followed by nucleophilic substitution with a methylating agent like methyl iodide or dimethyl sulfate.

An alternative approach could involve the alkylation of the acetylide derived from a protected 3-butyn-1-ol, followed by deprotection and methylation of the resulting alcohol.

Experimental Workflow: Williamson Ether Synthesis of **5-Methoxypent-1-yne** (Theoretical)



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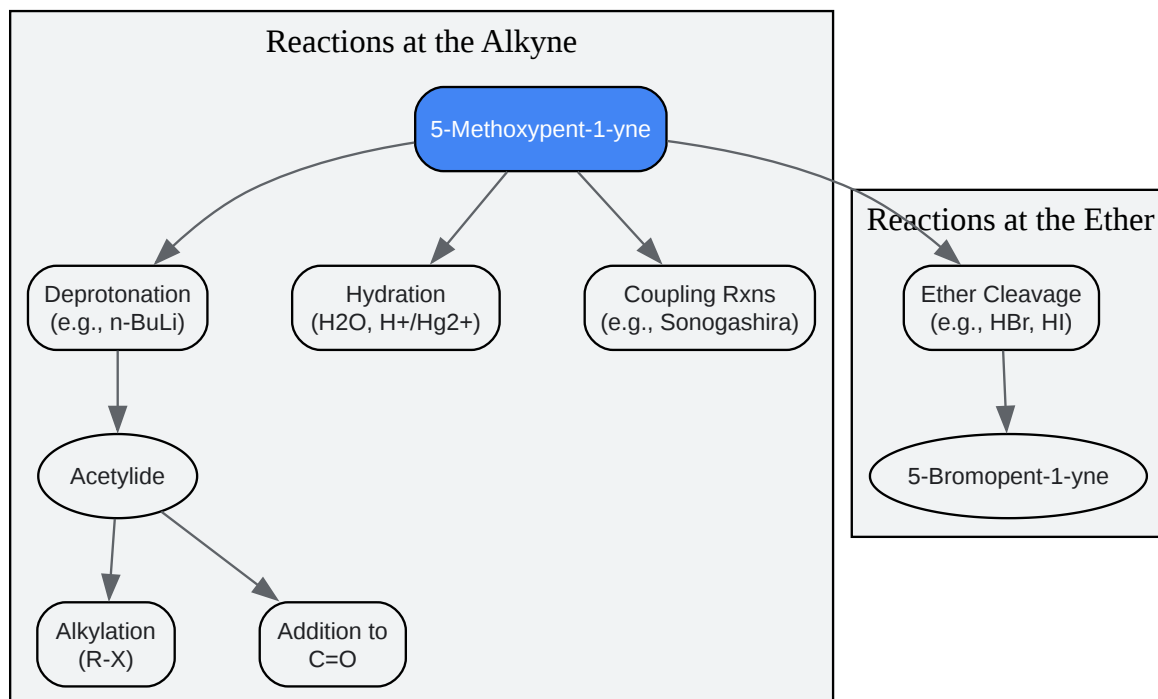
Caption: Theoretical workflow for the synthesis of **5-Methoxypent-1-yne** via Williamson ether synthesis.

Chemical Reactivity

The chemical reactivity of **5-Methoxypent-1-yne** is dictated by its two primary functional groups: the terminal alkyne and the ether.

- **Terminal Alkyne Reactivity:** The acidic proton of the terminal alkyne can be deprotonated by a strong base to form an acetylide. This acetylide is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions, such as alkylation, and addition to carbonyl compounds. The alkyne can also undergo hydration (Markovnikov and anti-Markovnikov), hydrohalogenation, and various metal-catalyzed coupling reactions (e.g., Sonogashira, Glaser).
- **Ether Linkage:** The methoxy group is generally stable under neutral and basic conditions. However, it can be cleaved under strongly acidic conditions, typically using reagents like HBr or HI.

Logical Relationship: Reactivity of **5-Methoxypent-1-yne**



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Caption: Key reactive pathways of **5-Methoxypent-1-yne** based on its functional groups.

Biological Activity and Drug Development Potential

There is currently no specific information in the scientific literature regarding the biological activity or signaling pathways associated with **5-Methoxypent-1-yne**. However, the presence of the alkyne functional group makes it a candidate for use in "click chemistry" reactions, which are widely employed in drug discovery and chemical biology for bioconjugation and target identification. The overall lipophilicity and small size of the molecule could allow it to interact with various biological targets. Further research would be required to explore any potential pharmacological effects.

Safety and Handling

Based on the available GHS hazard information from PubChem, **5-Methoxypent-1-yne** is a flammable liquid and vapor.^[1] It is also classified as causing skin irritation, serious eye

irritation, and may cause respiratory irritation.^[1] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are essential when handling this compound.

Conclusion

5-Methoxypent-1-yne is a simple, bifunctional molecule with potential for further chemical exploration. This guide has summarized the currently available information on its physical and chemical properties, highlighting the predominance of computational over experimental data. The outlined synthetic and reactive pathways, while theoretical, are based on well-established chemical principles and provide a framework for future experimental work. The lack of biological data presents an open area for investigation, particularly in the context of its potential application in medicinal chemistry and chemical biology. As with any chemical compound, proper safety protocols must be followed during its handling and use.

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References

- 1. 5-Methoxypent-1-yne | C₆H₁₀O | CID 14221107 - PubChem [pubchem.ncbi.nlm.nih.gov]
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